Elevated LogP Relative to the 2‑Methyl Analog: Implication for Substantivity and Deposition
The computed octanol–water partition coefficient (LogP) of 2,4‑dimethyl‑1,5‑dioxaspiro[5.5]undecane is 2.86 , compared with 2.20 for the mono‑methyl analog 2‑methyl‑1,5‑dioxaspiro[5.5]undecane (herbal undecane) [1]. The 0.66 log‑unit increase corresponds to an approximately 4.6‑fold greater theoretical partition into octanol, indicating higher lipophilicity that can translate to prolonged substantivity on skin or fabric under otherwise identical formulation conditions.
| Evidence Dimension | Computed LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.86 (ChemSrc, computed) |
| Comparator Or Baseline | 2‑Methyl‑1,5‑dioxaspiro[5.5]undecane: LogP = 2.20 (TGSC, XlogP3‑AA estimate) |
| Quantified Difference | ΔLogP = +0.66 (~4.6× higher partition) |
| Conditions | Computational prediction; target LogP from ChemSrc; comparator LogP from The Good Scents Company XlogP3-AA |
Why This Matters
Higher LogP suggests extended fragrance longevity on hydrophobic substrates, a key procurement differentiator for perfumery applications requiring long-lasting herbal notes.
- [1] The Good Scents Company. Herbal undecane: XlogP3-AA = 2.20 (est). http://www.thegoodscentscompany.com/data/rw1059331.html (accessed 2026-05-10). View Source
